

Introduction: The Significance of Tautomerism in Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1*H*-Pyrazolo[3,4-*B*]pyridin-5-*YL*)boronic acid

Cat. No.: B1378953

[Get Quote](#)

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.^[2] Their structural similarity to purine bases has made them a privileged scaffold in drug discovery, with applications as anticancer, anti-inflammatory, and antiviral agents, as well as kinase inhibitors.^{[2][3][4][5][6]}

A critical aspect of the chemistry of these compounds, particularly those unsubstituted on the pyrazole nitrogen, is their existence as a mixture of tautomers. Tautomers are structural isomers that readily interconvert, most commonly through proton migration.^[7] This phenomenon has a profound impact on a molecule's physicochemical properties, including its stability, solubility, and, crucially, its biological activity.^[7] Understanding and controlling tautomeric equilibria is therefore paramount in the design and development of new therapeutics.^{[7][8]}

For 1*H*-pyrazolo[3,4-b]pyridines, the primary tautomeric equilibrium exists between the 1*H*- and 2*H*-isomers, as depicted below.^{[1][2]}

Figure 1: General tautomeric equilibrium between 1*H*- and 2*H*-pyrazolo[3,4-b]pyridines.

Relative Stability and Influencing Factors

Extensive research, including computational modeling, has demonstrated that the 1*H*-tautomer of pyrazolo[3,4-b]pyridine is generally more stable than the 2*H*-isomer.^[1] AM1 calculations have shown a significant energy difference, favoring the 1*H*-form by approximately 37.03

kJ/mol (nearly 9 kcal/mol).^[1] This inherent stability preference is a key determinant of the tautomeric landscape.

However, the position of the tautomeric equilibrium is not static and can be influenced by several factors:

- **Substituent Effects:** The electronic nature and position of substituents on the heterocyclic core can modulate the relative stability of the tautomers. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the ring system, thereby influencing the acidity of the N-H protons and the stability of the resulting conjugate bases.^[9] ^[10] For instance, in some cases, the 2-NH tautomer is favored when the pyridine ring is a tetrahydropyridone.^[1]
- **Solvent Effects:** The polarity of the solvent and its ability to form hydrogen bonds play a crucial role in stabilizing one tautomer over another.^[8] Polar solvents can preferentially solvate the more polar tautomer, shifting the equilibrium.^[8] The study of tautomerism in various polar and nonpolar solvents using spectroscopic methods has been instrumental in understanding these interactions.^[11]
- **π-Electron Delocalization:** The extent of π-electron delocalization, which contributes to the aromaticity and overall stability of the molecule, is a fundamental factor governing tautomeric preferences.^[12] The tautomer with a more stabilized aromatic system is generally favored.

Experimental and Computational Characterization of Tautomers

A combination of experimental techniques and computational methods is employed to unequivocally identify and quantify the tautomeric forms of pyrazolo[3,4-b]pyridines.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.^[8] Key parameters used for tautomer identification include:

- **Chemical Shifts:** The chemical shifts of protons and carbons, particularly those in the vicinity of the pyrazole nitrogen atoms, are sensitive to the tautomeric form.^[13]

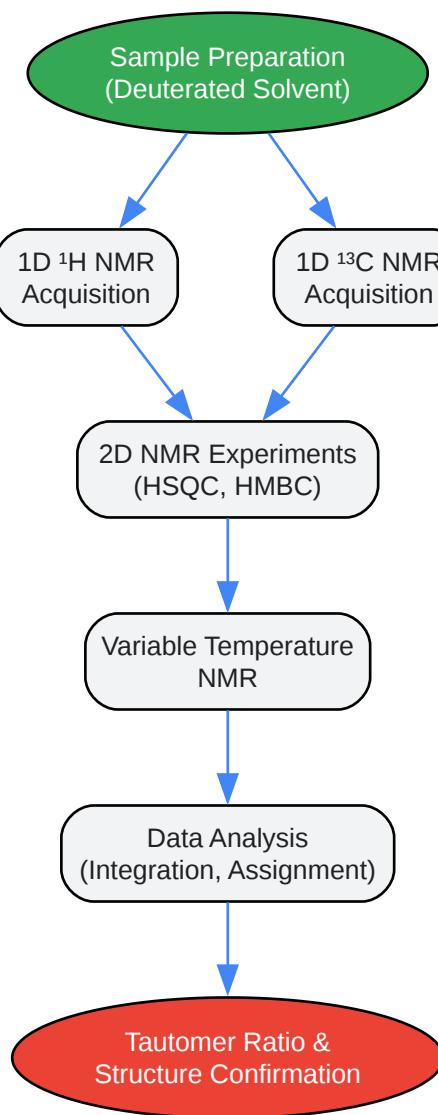
- **Coupling Constants:** Heteronuclear coupling constants, such as ^1H - ^{13}C and ^1H - ^{15}N , provide valuable information about the connectivity and electronic environment, aiding in the differentiation of isomers.[13]
- **Variable Temperature Studies:** Analyzing NMR spectra at different temperatures can provide insights into the dynamics of the tautomeric equilibrium.[13]

UV-Vis Spectroscopy: Electronic absorption and emission spectroscopies are used to study tautomerism, especially in different solvent environments.[11] The distinct electronic transitions of each tautomer can often be resolved, allowing for the determination of their relative populations.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][14][15] This technique has been crucial in confirming the predominance of the 1H-tautomer in many crystalline pyrazolo[3,4-b]pyridine derivatives. It is important to note that the tautomeric form in the solid state may not be the same as the dominant form in solution.[7]

Computational Chemistry


Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[15] These methods can calculate the Gibbs free energies of the different forms, providing a quantitative measure of their equilibrium populations.[16] Molecular docking and molecular dynamics simulations are also employed to understand how different tautomers interact with biological targets, which is critical for drug design.[17][18]

Methodologies and Protocols

Protocol for NMR Analysis of Tautomeric Equilibrium

- **Sample Preparation:** Dissolve a precisely weighed amount of the pyrazolo[3,4-b]pyridine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric ratio.

- ^1H NMR Acquisition: Acquire a standard ^1H NMR spectrum at room temperature. Note the chemical shifts and multiplicities of all signals.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This is essential for observing the chemical shifts of the carbon atoms in the heterocyclic core.
- 2D NMR Experiments:
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning the structure and differentiating between tautomers.[19]
 - ^1H - ^{15}N HMBC: If isotopically enriched samples are available or with sensitive cryoprobes, this experiment can directly probe the nitrogen environment.
- Variable Temperature (VT) NMR: Acquire a series of ^1H NMR spectra over a range of temperatures (e.g., from 298 K down to 213 K).[13] Changes in the relative integrals of signals corresponding to the different tautomers can be used to determine thermodynamic parameters.
- Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. Use the chemical shifts and coupling constants to assign the predominant tautomeric form based on established literature values and computational predictions.[20]

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for NMR analysis of tautomeric equilibrium.

Protocol for Computational Prediction of Tautomer Stability

- Structure Generation: Draw the 3D structures of all possible tautomers (1H- and 2H-isomers) using a molecular modeling software.
- Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p).

- Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
- Solvation Modeling: To account for solvent effects, perform single-point energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).
- Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired solvent. The relative Gibbs free energies (ΔG) will determine the predicted equilibrium constant and the tautomer populations.
- Analysis: Compare the calculated energies to identify the most stable tautomer. The results can be used to support the interpretation of experimental data.

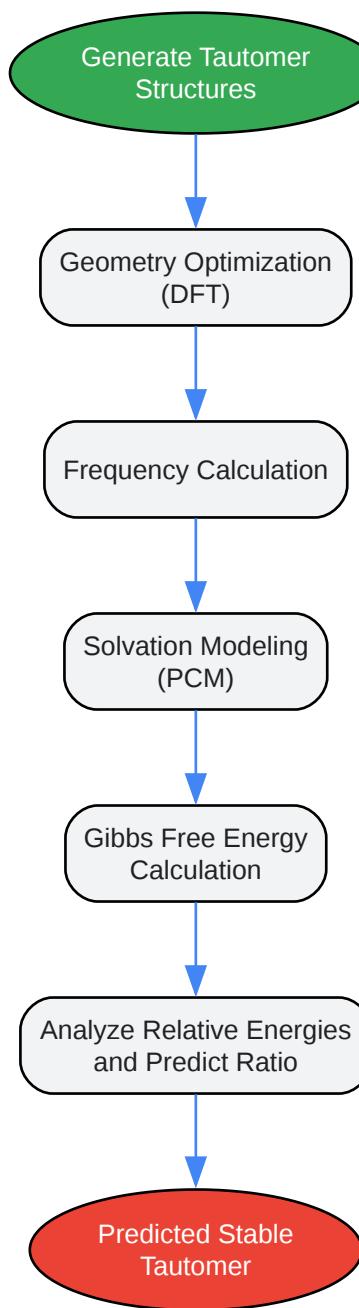

[Click to download full resolution via product page](#)

Figure 3: Workflow for computational prediction of tautomer stability.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazolo[3,4-b]pyridine derivative can significantly influence its interaction with a biological target.^[7] For instance, the N(1)-H of the pyrazolopyridine moiety has been shown to be crucial for hydrogen bonding interactions within the kinase domain of

FGFR1.[21] Consequently, N-methylation, which locks the tautomeric form, can lead to a complete loss of activity.[21]

Therefore, a thorough understanding and characterization of the tautomeric forms are essential for:

- Structure-Activity Relationship (SAR) Studies: To correctly interpret SAR data and make informed decisions during lead optimization.[4]
- Pharmacokinetic Properties: Tautomerism can affect properties like solubility and membrane permeability, which are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
- Intellectual Property: Defining the specific tautomeric form can be important for patent claims.

Conclusion

The tautomerism of 1H-pyrazolo[3,4-b]pyridines is a multifaceted phenomenon with significant implications for their application in drug discovery. While the 1H-tautomer is generally favored, the equilibrium can be influenced by substituents and the surrounding environment. A combined approach of high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling is essential for the comprehensive characterization of these systems. For researchers in the field, a deep understanding of the principles and methodologies outlined in this guide is crucial for the successful design and development of novel therapeutics based on this important heterocyclic scaffold.

References

- De la Cruz, P., et al. (2020).
- Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [\[Link\]](#)
- Kowalska, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. *Molecules*, 26(16), 4945. [\[Link\]](#)
- Taylor, E. C., & McKillop, A. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. *Advances in Heterocyclic Chemistry*, 38, 1-73. [\[Link\]](#)
- Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 37(1), 1435-1453. [\[Link\]](#)

- Zaitsev, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. *Molecules*, 28(2), 828. [\[Link\]](#)
- Abdel-Aziz, A. A.-M., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity. *Pharmaceuticals*, 17(1), 1. [\[Link\]](#)
- Langer, T., & Wolber, G. (2021). What impact does tautomerism have on drug discovery and development? *Expert Opinion on Drug Discovery*, 16(8), 837-840. [\[Link\]](#)
- Various Authors. (2025). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and...
- Gancia, E., et al. (2006). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. *Tetrahedron*, 62(46), 10751-10759. [\[Link\]](#)
- Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. *Molecular Diversity*. [\[Link\]](#)
- Various Authors. (2022). The X-ray crystallographic structure determined for 3v.
- Ihlenfeldt, W. D., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. *Journal of Chemical Information and Modeling*, 56(10), 1973-1984. [\[Link\]](#)
- Krygowski, T. M., & Cyranski, M. K. (2001). Tautomeric Equilibria in Relation to Pi-Electron Delocalization. *Chemical Reviews*, 101(5), 1385-1419. [\[Link\]](#)
- Various Authors. (2022). Experimental and pK prediction aspects of tautomerism of drug-like molecules.
- Various Authors. (2015). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
- Oziminski, W. P., & Dobrowolski, J. C. (2021).
- da Silva, J. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. *Frontiers in Chemistry*, 12, 1373300. [\[Link\]](#)
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. *RSC Medicinal Chemistry*, 13(7), 843-851. [\[Link\]](#)
- Zapotoczny, S., et al. (2003). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. *The Journal of Physical Chemistry A*, 107(42), 8834-8841. [\[Link\]](#)
- Aytac, S. P., et al. (2013). Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. *Phosphorus, Sulfur, and Silicon and the Related Elements*, 188(12), 1731-1742. [\[Link\]](#)
- Various Authors. (2014). Effect of substituents on absorption and fluorescence properties of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines.
- Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. *Scientific Reports*. [\[Link\]](#)
- Ren, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. *ACS Medicinal Chemistry Letters*, 7(6), 590-

594. [Link]

- Giraud, F., et al. (2007). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. *Magnetic Resonance in Chemistry*, 45(10), 835-840. [Link]
- Various Authors. (2021). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. *Molecules*, 26(21), 6489. [Link]
- Various Authors. (2008). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. *CORE*. [Link]
- Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4- b]pyridine derivatives as TRKA inhibitors in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Introduction: The Significance of Tautomerism in Pyrazolo[3,4-b]pyridines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1378953#tautomeric-forms-of-1h-pyrazolo-3-4-b-pyridines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com